molecular formula C16H18ClN3O2 B2408948 N-(4-chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1211673-46-9

N-(4-chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No. B2408948
CAS RN: 1211673-46-9
M. Wt: 319.79
InChI Key: XAICNJXPFOXEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide, also known as CBI-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has shown promising results in various scientific research studies.

Scientific Research Applications

Synthesis and Bioactivity

Pharmacological Evaluation

Another research direction involves pharmacological evaluation, where derivatives of similar compounds have been synthesized as possible anticonvulsants. A study on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine revealed moderate anticonvulsant activity in rats, hinting at potential uses in epilepsy treatment (H. Severina et al., 2020).

Anticancer Applications

The synthesis and biological activities of 5-deaza analogues of aminopterin and folic acid highlighted the significant anticancer activity of these compounds in vitro and in vivo, suggesting the therapeutic potential of similar compounds in cancer treatment (T. Su et al., 1986).

Antimicrobial Activity

Research on new pyrimidinone and oxazinone derivatives fused with thiophene rings showed that these compounds have good antibacterial and antifungal activities comparable to streptomycin and fusidic acid, indicating their potential as antimicrobial agents (A. Hossan et al., 2012).

Molecular Docking Analysis

Studies also include molecular docking analysis to understand the interactions of such compounds with biological targets. For instance, the synthesis, structure, and molecular docking analysis of an anticancer drug of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide showcased its potential targeting of the VEGFr receptor, suggesting its use in cancer therapy (Gopal Sharma et al., 2018).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c1-11(2)14-7-16(22)20(10-19-14)9-15(21)18-8-12-3-5-13(17)6-4-12/h3-7,10-11H,8-9H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAICNJXPFOXEBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CC(=O)NCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

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